molecular formula C21H36O5 B14123175 (3R,5R,8S,9S,10S,11S,13S,14S,17S)-17-[(1S)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol

(3R,5R,8S,9S,10S,11S,13S,14S,17S)-17-[(1S)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol

Cat. No.: B14123175
M. Wt: 368.5 g/mol
InChI Key: FFPUNPBUZDTHJI-HEAQQNIQSA-N
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Description

The compound (3R,5R,8S,9S,10S,11S,13S,14S,17S)-17-[(1S)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol is a complex organic molecule. This compound is characterized by its intricate structure, which includes multiple chiral centers and hydroxyl groups. It is a member of the steroid family, which are organic compounds with four cycloalkane rings fused together.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Cyclization: Formation of the cyclopenta[a]phenanthrene structure.

    Chiral Resolution: Separation of the desired stereoisomer from a mixture of stereoisomers.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, to produce steroid precursors. These precursors are then chemically modified through a series of reactions to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction will regenerate the hydroxyl groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to changes in cellular functions. The exact pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A well-known steroid with a similar structure.

    Testosterone: Another steroid with a different set of functional groups.

    Estradiol: A steroid hormone with distinct biological functions.

Uniqueness

What sets this compound apart is its specific arrangement of hydroxyl groups and chiral centers, which confer unique chemical and biological properties. This makes it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C21H36O5

Molecular Weight

368.5 g/mol

IUPAC Name

(3R,5R,8S,9S,10S,11S,13S,14S,17S)-17-[(1S)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol

InChI

InChI=1S/C21H36O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-18,22-26H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17+,18-,19+,20+,21-/m1/s1

InChI Key

FFPUNPBUZDTHJI-HEAQQNIQSA-N

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@]4([C@H](CO)O)O)C)O)O

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O)O

Origin of Product

United States

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